2-[(7-Bromohept-2-YN-1-YL)oxy]oxane
Description
2-[(7-Bromohept-2-YN-1-YL)oxy]oxane is an organobromine compound featuring an oxane (tetrahydropyran) ring substituted at the 2-position with a 7-bromohept-2-ynyloxy group. This structure combines the stability of the oxane ring with the reactivity of a terminal alkyne and bromoalkane moiety, making it a versatile intermediate in organic synthesis. The compound’s synthesis likely involves alkoxylation of oxane with a propargyl bromide derivative under basic conditions, analogous to methods described for structurally related compounds .
Properties
CAS No. |
114952-77-1 |
|---|---|
Molecular Formula |
C12H19BrO2 |
Molecular Weight |
275.18 g/mol |
IUPAC Name |
2-(7-bromohept-2-ynoxy)oxane |
InChI |
InChI=1S/C12H19BrO2/c13-9-5-2-1-3-6-10-14-12-8-4-7-11-15-12/h12H,1-2,4-5,7-11H2 |
InChI Key |
NXDSXRANEQGEJW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)OCC#CCCCCBr |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(7-Bromohept-2-YN-1-YL)oxy]oxane typically involves the reaction of 7-bromohept-2-yne with oxane under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to deprotonate the oxane and facilitate the nucleophilic substitution reaction with the bromoalkyne. The reaction is conducted under an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of 2-[(7-Bromohept-2-YN-1-YL)oxy]oxane follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as distillation or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
2-[(7-Bromohept-2-YN-1-YL)oxy]oxane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The alkyne group can be oxidized to form diketones or carboxylic acids using oxidizing agents like potassium permanganate or ozone.
Reduction Reactions: The triple bond can be reduced to a double or single bond using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydride, amines, thiols, inert atmosphere.
Oxidation: Potassium permanganate, ozone, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Major Products Formed
Substitution: Amino or thiol derivatives of the original compound.
Oxidation: Diketones, carboxylic acids.
Reduction: Alkenes, alkanes.
Scientific Research Applications
2-[(7-Bromohept-2-YN-1-YL)oxy]oxane has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(7-Bromohept-2-YN-1-YL)oxy]oxane involves its interaction with molecular targets through its reactive alkyne and bromine groups. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. The oxane ring provides additional stability and reactivity, allowing the compound to participate in a variety of chemical reactions.
Comparison with Similar Compounds
Structural and Functional Analogues
a. 1-Bromo-6-prop-2-ynyloxy cyclohexene (Compound 2, )
- Structure : Features a brominated cyclohexene ring with a propargyl ether substituent.
- Reactivity : The bromine is positioned at the allylic site, favoring elimination or nucleophilic substitution, whereas the target compound’s bromine is terminal, enhancing its utility in coupling reactions.
b. 6-({[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy}methyl)oxane-2,3,4,5-tetrol (metab_3695, )
- Structure : A polyhydroxy oxane derivative with a glycosidic linkage.
- Function : Primarily a metabolite with high polarity (retention factor: 1.063–2.586), contrasting with the hydrophobic nature of the bromoheptynyl-substituted oxane.
- Applications : Serves biological roles, unlike the synthetic utility of the target compound .
c. 1-[(2-Ethylhexyl)-oxy]-2,3-epoxypropane (CAS 2461-15-6, )
- Structure : Epoxypropane with a branched alkyl ether chain.
- Reactivity : The epoxide group enables ring-opening reactions, while the target compound’s alkyne and bromine support diverse bond-forming reactions.
- Industrial Use : Marketed for polymer and surfactant applications, highlighting divergent applications compared to the target compound’s role in fine chemical synthesis .
Physicochemical and Reactivity Comparison
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